2-(4-Fluorophenoxy)pyrimidine
Description
2-(4-Fluorophenoxy)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 4-fluorophenoxy group at the 2-position.
Pyrimidine derivatives bearing fluorophenoxy substituents are typically synthesized via nucleophilic aromatic substitution, condensation, or aza-Wittig reactions . The electron-withdrawing fluorine atom enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for target binding .
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17g/mol |
IUPAC Name |
2-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H7FN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H |
InChI Key |
ATBBALWKOAZIFL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares 2-(4-fluorophenoxy)pyrimidine with five structurally related compounds, emphasizing substituent variations, molecular weights, and key properties:
Key Comparisons
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine significantly increases logP (predicted >4), enhancing membrane permeability .
- Thermal Stability: Fused-ring systems like the benzothieno-pyrimidine in exhibit higher melting points (89–91°C) due to rigid planar structures .
Structural Impact on Activity
- Electron-withdrawing groups (e.g., -F, -NO₂, -CF₃) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Fused rings (e.g., benzothieno, imidazo) enhance planarity and π-stacking, critical for intercalation or allosteric modulation .
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